5-(Fluorosulfonyl)-2-hydroxybenzoic acid
CAS No.: 400-96-4
Cat. No.: VC4100314
Molecular Formula: C7H5FO5S
Molecular Weight: 220.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 400-96-4 |
---|---|
Molecular Formula | C7H5FO5S |
Molecular Weight | 220.18 g/mol |
IUPAC Name | 5-fluorosulfonyl-2-hydroxybenzoic acid |
Standard InChI | InChI=1S/C7H5FO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) |
Standard InChI Key | AHWKZWHBSGGMJR-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)O |
Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzoic acid backbone substituted at positions 2 and 5 with hydroxyl and fluorosulfonyl groups, respectively. The fluorosulfonyl group (-SO₂F) is a strong electron-withdrawing moiety that enhances electrophilicity, while the hydroxyl group contributes hydrogen-bonding capacity. The carboxylic acid at position 1 enables salt formation or esterification, broadening its reactivity profile .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₅FO₅S | |
Molecular Weight | 220.18 g/mol | |
IUPAC Name | 5-fluorosulfonyl-2-hydroxybenzoic acid | |
CAS Registry Number | 400-96-4 | |
Storage Conditions | Inert atmosphere, 2–8°C |
Synthesis and Chemical Reactivity
Synthetic Routes
The fluorosulfonyl group is typically introduced via sulfonation followed by fluorination. A plausible synthesis involves:
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Sulfonation of 2-hydroxybenzoic acid using chlorosulfonic acid to yield 5-chlorosulfonyl-2-hydroxybenzoic acid.
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Fluorination via reaction with potassium fluoride (KF) or hydrogen fluoride (HF), replacing the chloride with fluorine .
This method aligns with SuFEx (Sulfur Fluoride Exchange) protocols, where aryl fluorosulfates serve as intermediates in click chemistry . For instance, Accelerated SuFEx Click Chemistry (ASCC) employs catalysts like boron trifluoride (BF₃) to couple alcohols with fluorosulfonyl-bearing compounds .
Reactivity and Functionalization
The fluorosulfonyl group participates in nucleophilic substitution reactions, enabling conjugation with amines, alcohols, and thiols. For example:
This reactivity underpins its use in synthesizing sulfonate esters and sulfonamides, valuable in drug discovery .
Applications in Drug Discovery and Enzyme Inhibition
Role in Sirtuin Inhibition
2-Hydroxybenzoic acid derivatives exhibit selective inhibition of sirtuin deacetylases, particularly SIRT5, which regulates metabolic pathways and cancer progression . The hydroxyl and carboxylic acid groups in 5-(fluorosulfonyl)-2-hydroxybenzoic acid may chelate zinc ions in SIRT5’s active site, while the fluorosulfonyl group enhances binding via hydrophobic interactions .
Table 2: Biological Activity of Analogous Compounds
Compound | Target | IC₅₀ (μM) | Selectivity Over SIRT1/2/3 | Source |
---|---|---|---|---|
2-Hydroxybenzoic acid derivative | SIRT5 | 12.3 | >50-fold |
SuFEx Click Chemistry
The compound serves as a SuFEx hub for constructing functional libraries. In one application, it reacted with diverse alcohols to generate sulfonate esters with high efficiency (yields >85%) under ASCC conditions . This modularity supports rapid exploration of structure-activity relationships in drug candidates.
Hazard Statement | Precautionary Measures |
---|---|
H302: Harmful if swallowed | Avoid ingestion; wash hands post-handling |
H314: Causes severe skin burns | Use chemical-resistant gloves |
Future Research Directions
Enzyme Interaction Studies
Detailed kinetic assays are needed to quantify the compound’s inhibition constants (Kᵢ) against SIRT5 and related enzymes. Molecular dynamics simulations could elucidate binding modes, guiding the design of more potent analogs .
Expansion of SuFEx Applications
Exploring its utility in polymer chemistry or bioconjugation (e.g., antibody-drug conjugates) may unlock novel material science applications. Catalytic asymmetric SuFEx reactions remain an underexplored area .
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